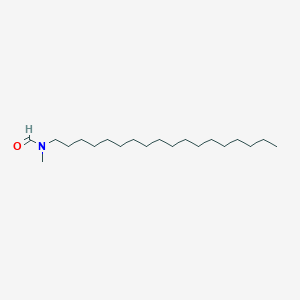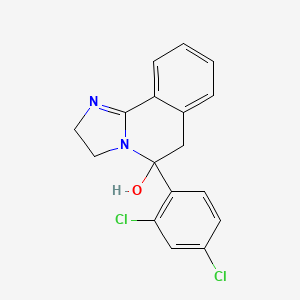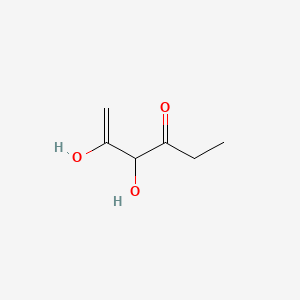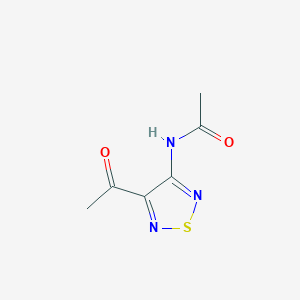
N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride. This reaction yields the desired thiadiazole derivative through a series of steps involving cyclization and acetylation . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, the compound binds to the active site of the caspase-3 enzyme, preventing it from cleaving its substrates. This inhibition can lead to the suppression of apoptosis in cancer cells, thereby reducing tumor growth . The compound’s interactions with other molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole core but with different substituents, leading to variations in its chemical and biological properties.
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with distinct functional groups, used for different applications.
Uniqueness
N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide stands out due to its specific acetyl and thiadiazole functional groups, which confer unique chemical reactivity and biological activity. Its potential as a caspase-3 inhibitor and antimicrobial agent highlights its versatility and importance in scientific research.
特性
分子式 |
C6H7N3O2S |
|---|---|
分子量 |
185.21 g/mol |
IUPAC名 |
N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2S/c1-3(10)5-6(7-4(2)11)9-12-8-5/h1-2H3,(H,7,9,11) |
InChIキー |
QBPXWUIEUCCSIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NSN=C1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
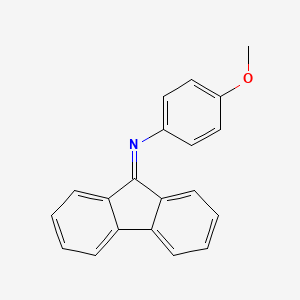
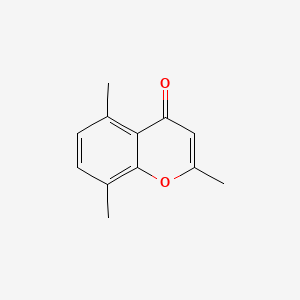
![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)
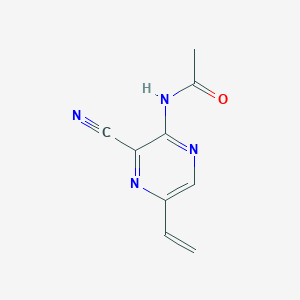
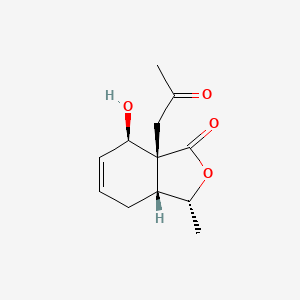
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
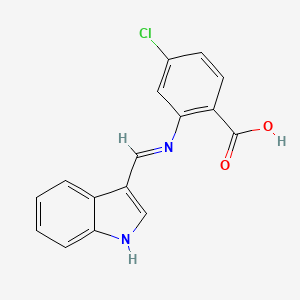

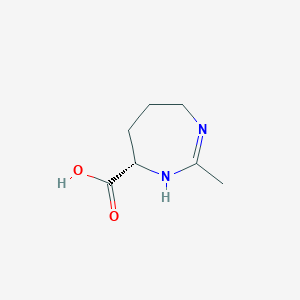
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
